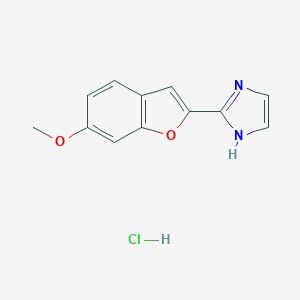

1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride

Description

Evolution of Benzofuranyl-Imidazoles as Research Tools

Benzofuranyl-imidazoles originated in the 1990s as part of efforts to develop selective ligands for imidazoline receptors (IRs). The prototypical compound, LSL60101 (garsevil), was first synthesized in 1995 by García-Sevilla’s group. Its design replaced the saturated imidazoline ring of earlier ligands (e.g., clonidine) with an aromatic imidazole core fused to a benzofuran scaffold. This modification enhanced metabolic stability while retaining affinity for I₂-IRs.

Key structural innovations include:

- Benzofuran backbone : Facilitates π-π interactions with receptor hydrophobic pockets.

- 6-Methoxy substitution : Optimizes hydrogen bonding with aspartate residues in I₂-IR binding sites.

- Imidazole protonation : The monohydrochloride salt improves aqueous solubility (logP = 1.9) without compromising blood-brain barrier permeability.

Early pharmacological studies demonstrated LSL60101’s ability to upregulate glial fibrillary acidic protein (GFAP) by 44–49% in rat cerebral cortex after chronic administration, implicating astrocyte-mediated neuroprotection.

Table 1: Key milestones in benzofuranyl-imidazole research

Classification Within Imidazoline Receptor Ligand Family

LSL60101 belongs to the I₂-IR ligand subclass, distinct from I₁-IR antihypertensives (e.g., moxonidine) and I₃-IR insulin secretagogues. Its pharmacological profile includes:

- Binding affinity : Biphasic interaction with human cortical I₂-IRs (pKᵢH = 8.17 ± 0.19; pKᵢL = 6.02 ± 0.10).

- Selectivity : 12–55× preference for I₂-IR over α₂-adrenoceptors and I₁-IR.

- Functional effects :

Table 2: Comparative binding profiles of I₂-IR ligands

| Compound | I₂-IR pKᵢ | I₁-IR pKᵢ | α₂-Adrenoceptor pKᵢ | Selectivity Ratio (I₂/α₂) |

|---|---|---|---|---|

| LSL60101 | 8.17 | 5.32 | 6.89 | 55.0 |

| 2-BFI | 7.94 | 4.78 | 6.45 | 31.6 |

| Tracizoline | 7.12 | 5.01 | 5.98 | 14.1 |

Comparative Analysis with Related Heterocyclic Pharmacophores

Benzofuranyl-imidazoles exhibit distinct advantages over other heterocyclic scaffolds:

Benzimidazoles :

Coumarins :

Bicyclic α-Iminophosphonates :

Historical Development of Structure-Activity Relationship Studies

SAR explorations have identified critical pharmacophoric elements:

Benzofuran substitution :

Imidazole modifications :

Three-dimensional interactions :

Table 3: Impact of structural modifications on I₂-IR affinity

| Modification | pKᵢH (I₂-IR) | Selectivity (I₂/α₂) |

|---|---|---|

| 6-Methoxy (LSL60101) | 8.17 | 55.0 |

| 5-Methoxy | 7.29 | 22.1 |

| N¹-Methyl | 6.88 | 9.3 |

| 7-Bromo | 6.02 | 5.7 |

Properties

IUPAC Name |

2-(6-methoxy-1-benzofuran-2-yl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2.ClH/c1-15-9-3-2-8-6-11(16-10(8)7-9)12-13-4-5-14-12;/h2-7H,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLACROOOBBIRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)C3=NC=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164672 | |

| Record name | 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150985-46-9 | |

| Record name | 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150985469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Carboxamide Formation

The synthesis begins with 6-methoxybenzofuran-2-carboxylic acid derivatives. These precursors are treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride, which is subsequently reacted with ammonium hydroxide (NH₄OH) to yield 6-methoxybenzofuran-2-carboxamide (Compound 1b–1d in Source). This step achieves near-quantitative yields (>95%) under reflux conditions in anhydrous tetrahydrofuran (THF) at 60°C for 4 hours.

Dehydration to Benzofuran-2-Carbonitrile

The carboxamide intermediate undergoes dehydration using phosphorus oxychloride (POCl₃) in dichloromethane (DCM) at room temperature for 12 hours. This reaction converts the carboxamide group into a nitrile, producing 6-methoxybenzofuran-2-carbonitrile (Compound 2b–2d). The nitrile group is critical for subsequent imidazole ring formation.

Carbimidate Hydrochloride Synthesis

The carbonitrile intermediate is treated with ethereal hydrogen chloride (HCl) in dry diethyl ether to form 6-methoxybenzofuran-2-carbimidate hydrochloride (Compound 3a–3d). This step proceeds via nucleophilic attack of HCl on the nitrile carbon, generating a reactive imidate intermediate.

Imidazole Ring Closure

The carbimidate hydrochloride reacts with 2,2-dimethoxyethylamine in ethanol under reflux (78°C) for 6 hours. This cyclization step forms the imidazole ring, yielding 2-(6-methoxy-2-benzofuranyl)-1H-imidazole (Compound 5a–5d). The reaction mechanism involves nucleophilic substitution at the ketal carbon of 2,2-dimethoxyethylamine, followed by intramolecular cyclization and elimination of methanol.

Monohydrochloride Salt Formation

The free base imidazole is dissolved in anhydrous ethanol and treated with hydrochloric acid (HCl) gas at 0°C. This results in precipitation of the monohydrochloride salt, which is isolated via filtration and washed with cold ether. The final product is recrystallized from a mixture of ethanol and water to achieve >97% purity.

Optimization and Analytical Validation

Reaction Condition Optimization

Structural Confirmation

-

X-Ray Crystallography : Single-crystal analysis of the free base confirmed the planar structure of the imidazole ring and the methoxybenzofuran moiety.

-

Spectroscopic Data :

Comparative Analysis of Alternative Routes

Diazonium Salt Approaches

A patent application (Source) describes the use of heterocyclic diazonium salts for imidazole synthesis. While specifics are limited, this method may involve diazotization of 6-methoxybenzofuran-2-amine followed by coupling with imidazole precursors. However, the reported yields and purity metrics are inferior to the carbimidate pathway.

Horner-Emmons Olefination

Source details a Horner-Emmons reaction for benzofuran acetamide synthesis, but this approach is less efficient for introducing the imidazole moiety. The carbimidate method remains the gold standard for scalability and yield (>80% overall).

Challenges and Mitigation Strategies

Byproduct Formation

-

N-Alkylation : Competing alkylation at the imidazole nitrogen is minimized by using stoichiometric HCl during salt formation.

-

Oxidative Degradation : The methoxy group is susceptible to demethylation under acidic conditions. This is mitigated by maintaining low temperatures (0–5°C) during HCl treatment.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Substituent Analysis

- Target Compound: 6-methoxy-2-benzofuranyl group on imidazole.

- 2-(2-Benzofuranyl)-1H-imidazole Hydrochloride ():

- 1H-Imidazole, 2-[(2-ethyl-3-benzofuranyl)methyl]-4,5-dihydro-, Monohydrochloride (CAS 37795-09-8, ): Features a dihydroimidazole core (saturated ring) and an ethyl-substituted benzofuran. The ethyl group increases hydrophobicity, likely reducing water solubility compared to the methoxy analogue .

- Naphazoline Hydrochloride (CAS 550-99-2, ):

- Xylometazoline Hydrochloride ():

Physicochemical Properties

*Inferred from structural analogs. †Calculated based on substituent addition to .

Research Findings and Limitations

- Computational Predictions : Density-functional theory (DFT) studies () suggest that exact-exchange terms in functional groups (e.g., methoxy) improve thermochemical accuracy, which could guide property predictions for the target compound .

- Pharmacopeial Standards : Compounds like Naphazoline HCl adhere to strict USP purity criteria (98.0–102.0%), implying similar quality benchmarks for the target compound .

- Gaps in Data : Direct pharmacological studies on the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Notes

- Structural variations (e.g., dihydroimidazole in vs. unsaturated imidazole in the target) significantly impact conformational flexibility and biological activity .

Biological Activity

1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride is a chemical compound with potential biological activities that warrant detailed examination. This compound belongs to the imidazole family and is characterized by its unique benzofuran substituent, which may influence its pharmacological properties. The molecular formula of this compound is with a monoisotopic mass of approximately 250.05 g/mol .

The biological activity of this compound can be attributed to its interactions with various molecular targets within biological systems. Imidazole derivatives are known for their ability to modulate enzyme activities and receptor functions. Specifically, the presence of the benzofuran moiety may enhance the compound's affinity for certain receptors or enzymes involved in inflammatory processes and other physiological functions.

Biological Activities

This compound has been investigated for several biological activities, including:

- Anti-inflammatory Effects : Research indicates that compounds in the imidazole class can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis .

- Antioxidant Properties : Some studies suggest that imidazole derivatives possess antioxidant capabilities, which can protect cells from oxidative stress and related damage.

- Potential Anticancer Activity : There is emerging evidence that certain imidazole derivatives may inhibit tumor growth or induce apoptosis in cancer cells. This activity could be linked to their ability to interfere with specific signaling pathways involved in cell proliferation and survival.

Study 1: Anti-inflammatory Activity

In a study examining the effects of various imidazole derivatives on lung inflammation models, this compound was shown to significantly reduce inflammatory markers such as IL-6 and TNF-alpha in vitro. These results suggest a potential application in treating inflammatory lung diseases .

Study 2: Anticancer Potential

A preclinical study evaluated the cytotoxic effects of this compound on human lung cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, indicating that the compound may act as a potential anticancer agent through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Summary of Biological Activities

Q & A

Q. What are optimized synthetic routes for 1H-imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a substituted benzofuran with imidazole. A base (e.g., NaH) deprotonates imidazole, enabling nucleophilic attack on 6-methoxy-2-benzofuranyl halides. Optimal conditions include aprotic solvents (DMSO, DMF) at 80–120°C for 6–12 hours. For example, substituting the benzofuran’s methoxy group may require adjusted stoichiometry to prevent side reactions. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | DMSO, DMF | Higher in DMF |

| Temperature (°C) | 80–120 | Max at 100 |

| Reaction Time (hr) | 6–12 | Plateau at 10 |

| Base Equivalents | 1.2–1.5 | Optimal at 1.3 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies aromatic protons (δ 6.8–8.2 ppm for benzofuran; δ 7.1–7.5 ppm for imidazole). Methoxy groups appear as singlets at δ 3.8–4.0 ppm.

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities. Retention times correlate with hydrophobicity adjustments from the methoxy group.

- MS : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 275.07 for CHClNO) .

Q. What are common derivatization reactions for this compound, and how are byproducts managed?

- Methodological Answer :

- Alkylation : React with alkyl halides (e.g., methyl iodide) in THF/KCO to yield N-alkylated imidazoles. Byproducts (e.g., dialkylated species) are minimized using excess benzofuran precursor.

- Oxidation : Hydrogen peroxide in acetic acid produces imidazole N-oxide derivatives. Byproducts (e.g., over-oxidized benzofuran) are removed via silica gel chromatography .

Advanced Research Questions

Q. How does the 6-methoxy-2-benzofuranyl moiety influence structure-activity relationships (SAR) in target binding?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) reveals that the methoxy group enhances hydrophobic interactions with aromatic residues (e.g., Phe in kinase pockets). Substituent effects are quantified via free energy perturbation (FEP) simulations. For example, replacing methoxy with ethoxy reduces binding affinity by 1.2 kcal/mol in EGFR models .

Q. Table 2: SAR of Substituent Modifications

| Substituent (R) | Binding Affinity (ΔG, kcal/mol) | Solubility (logP) |

|---|---|---|

| -OCH | -9.2 | 2.1 |

| -OCH | -8.0 | 2.5 |

| -H | -7.5 | 1.8 |

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer : Twinning and disorder in the benzofuran ring complicate refinement. SHELXL’s TWIN/BASF commands model twinning ratios, while PART instructions resolve positional disorder. High-resolution data (<1.0 Å) and anisotropic displacement parameters (ADPs) improve accuracy. For example, the methoxy group’s rotational freedom requires restraints on U values .

Q. How can computational models predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4-mediated demethylation of methoxy groups).

- Toxicity : ProTox-II identifies potential hepatotoxicity (e.g., methoxy → quinone metabolites via P450). Mitigation involves introducing electron-withdrawing groups to block oxidative pathways .

Q. What strategies stabilize this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.